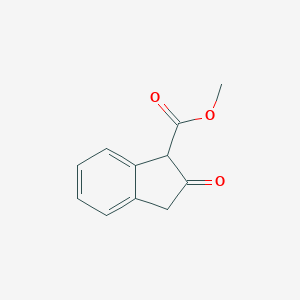

Methyl 2-oxo-1-indanecarboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-oxo-1,3-dihydroindene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-14-11(13)10-8-5-3-2-4-7(8)6-9(10)12/h2-5,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWSYHHRDYRDVQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(=O)CC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90447208 | |

| Record name | Methyl 2-oxo-1-indanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104620-34-0 | |

| Record name | Methyl 2-oxo-1-indanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-oxo-1-indanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-oxo-1-indanecarboxylate: Mechanism and Experimental Protocol

Introduction: The Significance of Methyl 2-oxo-1-indanecarboxylate in Medicinal Chemistry and Agrochemicals

This compound is a versatile bicyclic β-keto ester that serves as a crucial building block in the synthesis of a variety of more complex molecules.[1][2] Its rigid, functionalized indanone core makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals. Notably, this compound and its derivatives are key precursors in the industrial synthesis of the tyrosine kinase inhibitor Nintedanib, used in the treatment of idiopathic pulmonary fibrosis and certain cancers, as well as the oxadiazine insecticide, Indoxacarb.[3][4][5] The precise and efficient synthesis of this compound is therefore of significant interest to researchers and professionals in drug development and process chemistry. This guide provides an in-depth exploration of its synthesis, focusing on the core mechanistic principles and a field-proven experimental protocol.

Core Synthetic Strategy: The Dieckmann Condensation

The most prevalent and efficient method for the synthesis of this compound is the Dieckmann condensation, an intramolecular Claisen condensation of a diester.[3][6] This base-catalyzed reaction is particularly effective for forming five- and six-membered rings.[6][7] In this specific synthesis, the starting material is a 1,6-diester, which cyclizes to form the five-membered ring of the indanone system.[6]

Causality Behind Reagent and Condition Selection

The choice of a strong, non-nucleophilic base is critical to the success of the Dieckmann condensation. Sodium hydride (NaH) is frequently employed for this purpose.[1][8] Unlike nucleophilic bases such as sodium ethoxide, which could lead to undesired side reactions like transesterification, sodium hydride acts purely as a proton abstractor.[1] Its use in an aprotic solvent like anhydrous tetrahydrofuran (THF) prevents hydrolysis of the ester and the final β-keto ester product.[1] The reaction is typically conducted under an inert atmosphere (e.g., argon) to prevent the highly reactive sodium hydride from reacting with atmospheric moisture.

Reaction Mechanism: A Step-by-Step Elucidation

The synthesis of this compound from methyl 2-[3-(methoxy)-3-oxopropyl]benzoate proceeds through the following mechanistic steps:

-

Enolate Formation: A strong base, typically sodium hydride, deprotonates the α-carbon (the carbon adjacent to one of the ester carbonyls), forming a resonance-stabilized enolate ion.[7]

-

Intramolecular Nucleophilic Attack: The nucleophilic enolate then attacks the carbonyl carbon of the other ester group within the same molecule in a 5-exo-trig cyclization.[6] This forms a tetrahedral intermediate.

-

Reformation of the Carbonyl and Ejection of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl group and eliminating a methoxide ion as the leaving group.

-

Deprotonation of the β-keto ester: The resulting β-keto ester has a highly acidic proton on the α-carbon, which is readily deprotonated by the methoxide ion generated in the previous step. This acid-base reaction is the driving force for the reaction, shifting the equilibrium towards the product.

-

Protonation: A final workup with a Brønsted-Lowry acid (e.g., hydrochloric acid) protonates the enolate to yield the final this compound product.[6]

Caption: Mechanism of the Dieckmann Condensation for this compound.

Experimental Protocol: A Self-Validating System

This protocol is a robust and reproducible method for the synthesis of this compound.

Reagents and Materials

| Reagent | Formula | M.W. ( g/mol ) | Role |

| Methyl 2-[3-(methoxy)-3-oxopropyl]benzoate | C12H14O4 | 222.24 | Starting Material |

| Sodium Hydride (60% dispersion in oil) | NaH | 24.00 | Base |

| Anhydrous Tetrahydrofuran (THF) | C4H8O | 72.11 | Solvent |

| Hydrochloric Acid (5 M) | HCl | 36.46 | Acid for workup |

| Ethyl Acetate | C4H8O2 | 88.11 | Extraction Solvent |

| Anhydrous Magnesium Sulfate | MgSO4 | 120.37 | Drying Agent |

| Water | H2O | 18.02 | Quenching Agent |

Step-by-Step Methodology

Caption: Experimental workflow for the synthesis of this compound.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet, dissolve methyl 2-[3-(methoxy)-3-oxopropyl]benzoate (1.0 eq) in anhydrous THF.[9]

-

Addition of Base: Under a steady stream of argon, slowly add sodium hydride (60% dispersion in mineral oil, 3.0 eq) to the stirred solution.[9] The addition should be portion-wise to control the evolution of hydrogen gas.

-

Cyclization: Heat the reaction mixture to reflux.[9] The formation of a thick paste is often observed, indicating the formation of the sodium salt of the product.[9] Monitor the reaction by thin-layer chromatography (TLC).

-

Quenching and Acidification: After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.[9] Carefully quench the reaction by the dropwise addition of water to destroy any unreacted sodium hydride.[9] Subsequently, acidify the mixture with 5 M hydrochloric acid until the pH is acidic.[9]

-

Extraction and Isolation: Transfer the mixture to a separatory funnel and extract with ethyl acetate.[9] Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[9]

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product as an oil.[9] Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in pentane or a similar solvent system to afford pure this compound.[9]

Data Presentation: Physicochemical and Spectroscopic Properties

The identity and purity of the synthesized this compound can be confirmed by its physicochemical and spectroscopic data.

| Property | Value | Source |

| Molecular Formula | C11H10O3 | [2] |

| Molecular Weight | 190.19 g/mol | [2][10] |

| Appearance | Yellow oil that solidifies on standing | [9] |

| Melting Point | 65-69 °C | [10][11] |

| ¹H-NMR (400 MHz, CDCl₃), δ (ppm) | 7.79 (d, 1H), 7.63 (dd, 1H), 7.50 (d, 1H), 7.42 (dd, 1H), 3.80 (s, 3H), 3.75 (m, 1H), 3.60 (m, 1H), 3.40 (m, 1H) | [9] |

| CAS Number | 104620-34-0 | [2][10][11] |

Applications in Drug Development and Agrochemicals

The indanone framework of this compound is a key structural motif in several biologically active molecules.

-

Nintedanib: This compound is a crucial intermediate in the synthesis of Nintedanib, a potent tyrosine kinase inhibitor.[3][12] The oxo-indanecarboxylate moiety provides the core scaffold onto which the rest of the Nintedanib molecule is constructed.[3] Nintedanib is used to treat idiopathic pulmonary fibrosis and certain types of non-small-cell lung cancer.[12]

-

Indoxacarb: Derivatives of this compound are used to synthesize the insecticide Indoxacarb.[4] The specific stereoisomer, (S)-indoxacarb, is the active ingredient.[4] The synthesis of the indanone core is a critical step in the overall manufacturing process of this widely used agrochemical.[4]

Conclusion

The synthesis of this compound via the Dieckmann condensation is a classic yet highly relevant transformation in modern organic chemistry. A thorough understanding of the reaction mechanism, the rationale behind the choice of reagents and conditions, and a meticulously executed experimental protocol are paramount for achieving high yields and purity. The significance of this intermediate in the synthesis of important pharmaceuticals and agrochemicals underscores the importance of mastering its preparation. This guide provides the foundational knowledge and practical insights necessary for researchers and drug development professionals to successfully synthesize and utilize this valuable chemical building block.

References

-

Chemistry LibreTexts. (2023, January 22). Dieckmann Condensation. Retrieved from [Link]

-

NROChemistry. (n.d.). Dieckmann Condensation. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

RSC Publishing. (n.d.). Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant. Retrieved from [Link]

-

Shijiazhuang Dingmin pharmaceutical Sciences Co.,Ltd. (n.d.). Nintedanib Intermediate. Retrieved from [Link]

-

Technical Disclosure Commons. (2022, July 1). Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. Retrieved from [Link]

-

The Pharma Zine. (n.d.). Nintedanib Synthesis: The Crucial Role of Methyl 2-Oxoindoline-6-carboxylate. Retrieved from [Link]

-

Wikipedia contributors. (n.d.). Dieckmann condensation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Wikipedia contributors. (n.d.). Sodium hydride. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | C11H10O3 | CID 10888732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 5. Dieckmann Condensation | NROChemistry [nrochemistry.com]

- 6. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. 2-氧代茚满-1-甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. tdcommons.org [tdcommons.org]

A Senior Application Scientist's Guide to the Synthesis of Methyl 2-oxo-1-indanecarboxylate: From Classic Condensations to Modern Catalytic Alternatives

Foreword: The Strategic Importance of a Versatile Ketoester

In the landscape of pharmaceutical development and fine chemical synthesis, the efficiency with which we can construct complex molecular architectures is paramount. Methyl 2-oxo-1-indanecarboxylate (CAS No: 104620-34-0) stands out as a deceptively simple yet strategically vital β-keto ester.[1][2] Its rigid, bicyclic framework serves as a foundational scaffold for a range of biologically active molecules, most notably as a key intermediate in the synthesis of advanced insecticides like (S)-indoxacarb.[3] The presence of a ketone, an ester, and an adjacent chiral center makes it a rich substrate for diverse downstream modifications.

However, the synthesis of this valuable intermediate is not without its challenges. The classical methods, while robust, often rely on harsh reagents and stoichiometric base usage, prompting the exploration of more sustainable and efficient alternatives. This guide, written from the perspective of a seasoned application scientist, moves beyond a simple recitation of procedures. It aims to provide a deep, mechanistic understanding of the available synthetic routes, weighing their respective merits and demerits to empower researchers and process chemists in making informed, field-proven decisions. We will dissect the causality behind experimental choices, from the workhorse Dieckmann condensation to more contemporary catalytic strategies, ensuring that every protocol is presented as a self-validating system.

The Benchmark Method: The Dieckmann Condensation

The Dieckmann condensation, an intramolecular variant of the Claisen condensation, remains the most established and industrially relevant method for synthesizing cyclic β-keto esters.[4][5] Its reliability and high-yield potential make it the benchmark against which all other routes are measured.

Mechanistic Rationale and In-Field Insights

The reaction proceeds via the intramolecular cyclization of a 1,6-diester, in this case, a substituted diethyl adipate or a similar precursor like methyl 2-[3-(methoxy)-3-oxopropyl]benzoate. The core of the mechanism involves the deprotonation of an α-carbon to one ester group, creating an enolate. This enolate then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the second ester group to forge the five-membered ring.[5]

The choice of a strong, non-nucleophilic base is critical. Sodium hydride (NaH) or sodium methoxide are favored in industrial settings. NaH offers the advantage of an irreversible deprotonation, driving the reaction forward as hydrogen gas evolves. The reaction is typically performed in a high-boiling aprotic solvent like tetrahydrofuran (THF) or toluene to facilitate the necessary reflux temperatures.

Caption: Mechanism of the Dieckmann Condensation for indanone synthesis.

Validated Experimental Protocol: Dieckmann Condensation

This protocol is synthesized from established literature procedures.[6]

Objective: To synthesize this compound via Dieckmann condensation.

Materials:

-

Methyl 2-[3-(methoxy)-3-oxopropyl]benzoate (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (3.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

5 M Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

Reactor Setup: A three-neck round-bottom flask is equipped with a reflux condenser, a magnetic stirrer, and a gas inlet for inert atmosphere (Argon). The system is flame-dried to ensure anhydrous conditions.

-

Reagent Charging: Under a positive pressure of argon, anhydrous THF is added to the flask, followed by the careful, portion-wise addition of sodium hydride. Scientist's Note: Adding NaH slowly is crucial to manage any exothermic reaction with trace moisture and to control the initial reaction rate.

-

Substrate Addition: The starting diester, Methyl 2-[3-(methoxy)-3-oxopropyl]benzoate, dissolved in anhydrous THF, is added dropwise to the stirred NaH suspension at room temperature.

-

Reaction Execution: The reaction mixture is slowly heated to reflux. A thick paste is often observed to form as the sodium salt of the product enolate precipitates.[6] The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Quenching: The flask is cooled in an ice bath to 0°C. The reaction is cautiously quenched by the dropwise addition of water to destroy excess NaH. Safety Insight: This step is highly exothermic and releases hydrogen gas. It must be performed slowly and with adequate cooling and ventilation.

-

Acidification & Extraction: The mixture is acidified to a pH of ~2-3 with 5 M HCl. The product is then extracted into ethyl acetate (2x volumes).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The resulting crude oil is purified by silica gel column chromatography to yield the final product.

Alternative Route: Direct Carboxylation of 1-Indanone

An attractive alternative to the Dieckmann cyclization is the direct carboxylation at the α-position of a pre-formed indanone ring. This approach leverages the readily available 1-indanone as a starting material.

Principle and Strategic Advantage

This method involves the reaction of 1-indanone with a carboxylating agent, such as dimethyl carbonate, in the presence of a strong base.[6] The base deprotonates the α-carbon of the indanone to form an enolate, which then attacks the dimethyl carbonate. The primary advantage is a potentially shorter synthetic sequence if 1-indanone is a more accessible or cost-effective starting point than the corresponding 1,6-diester.

Validated Experimental Protocol: Carboxylation

This protocol is based on a reported synthesis from 1-indanone.[6]

Objective: To synthesize this compound from 1-indanone.

Materials:

-

1-Indanone (1.0 eq)

-

Dimethyl carbonate (used as both reagent and solvent or with a co-solvent like THF)

-

Sodium hydride (NaH), 60% dispersion (2.0-3.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric Acid (HCl)

-

Ethyl Acetate (EA)

Procedure:

-

Base Suspension: In a flame-dried, inert-atmosphere flask, suspend sodium hydride in anhydrous THF.

-

Enolate Formation: A solution of 1-indanone in THF is added dropwise to the NaH suspension. The mixture is stirred to allow for the formation of the indanone enolate.

-

Carboxylation: Dimethyl carbonate is added to the reaction mixture. The temperature is then raised to reflux and maintained for 2-3 hours, or until TLC analysis indicates completion.

-

Work-up: The reaction is cooled and poured into a mixture of 1M HCl and ice.

-

Extraction and Purification: The aqueous mixture is extracted three times with ethyl acetate. The combined organic layers are dried over a drying agent, filtered, and concentrated. The crude product is purified by column chromatography.

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. This compound | C11H10O3 | CID 10888732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to Methyl 2-Oxo-1-Indanecarboxylate: Synthesis, Properties, and Applications

Abstract

Methyl 2-oxo-1-indanecarboxylate, a versatile bicyclic β-keto ester, has emerged as a pivotal building block in the synthesis of complex organic molecules, particularly in the realms of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of this compound, from its initial discovery and historical synthetic routes to modern, optimized production methodologies. A detailed exploration of its physicochemical properties, reaction mechanisms, and key applications in the development of notable commercial products is presented. This document is intended to serve as a valuable resource for researchers, chemists, and professionals in the field of drug discovery and process development, offering both foundational knowledge and practical insights into the utility of this important synthetic intermediate.

Introduction

This compound (CAS No. 104620-34-0 for the racemate) is a functionalized indanone derivative featuring a methyl ester at the C-1 position and a ketone at the C-2 position.[1] This unique arrangement of functional groups within a rigid, bicyclic framework makes it a highly valuable and reactive intermediate for a variety of chemical transformations. The presence of two distinct carbonyl groups allows for selective chemical modifications, enabling the construction of intricate molecular architectures.[2] This guide will delve into the historical context of its discovery, detail the primary synthetic pathways, and highlight its significance in the synthesis of high-value commercial products.

Discovery and Historical Context

The synthesis of the indanone core dates back to the early 20th century, with the first preparation of 1-indanone from hydrocinnamic acid reported in 1939.[3] However, the first synthesis of this compound appears to have been reported later, in the context of complex natural product synthesis.

Physicochemical Properties

This compound is typically an off-white to light yellow solid at room temperature.[2] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 104620-34-0 | [1] |

| Molecular Formula | C₁₁H₁₀O₃ | [1] |

| Molecular Weight | 190.19 g/mol | [1] |

| Melting Point | 65-69 °C | [4] |

| IUPAC Name | methyl 2-oxo-1,3-dihydroindene-1-carboxylate | [1] |

Synthetic Methodologies

The synthesis of this compound can be broadly categorized into two primary strategies: intramolecular cyclization of a linear precursor and direct carboxylation of a pre-formed indanone ring.

Dieckmann Condensation

The Dieckmann condensation is a classic and reliable method for the synthesis of cyclic β-keto esters.[5][6] This intramolecular reaction involves the cyclization of a diester in the presence of a strong base to form a five- or six-membered ring.[6]

The synthesis of this compound via Dieckmann condensation typically starts from dimethyl 2-(2-carboxyethyl)benzoate. The reaction proceeds through the formation of an enolate at the α-position of one of the ester groups, which then attacks the other ester carbonyl in an intramolecular fashion.

Sources

- 1. This compound | C11H10O3 | CID 10888732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Illustrated Glossary of Organic Chemistry - Dieckmann condensation [chem.ucla.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

physical and chemical properties of methyl 2-oxo-1-indanecarboxylate

An In-depth Technical Guide to Methyl 2-oxo-1-indanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound. It delves into its reactivity as a key synthetic intermediate, details a standard synthesis protocol, outlines its applications, and provides essential safety information. This document is intended to serve as a practical resource for professionals in organic synthesis and medicinal chemistry.

Introduction and Structural Framework

This compound (CAS No. 104620-34-0) is a bicyclic β-keto ester. Its structure features an indanone core fused with a cyclopentanone ring, which bears a methoxycarbonyl group at the α-position relative to the ketone. This 1,3-dicarbonyl arrangement is the primary determinant of its chemical reactivity, making it a valuable and versatile building block in organic synthesis. The inherent properties of β-keto esters, such as the acidity of the α-hydrogen, allow for a wide range of chemical transformations, positioning this molecule as a key starting material for constructing more complex molecular architectures, particularly in the development of novel therapeutic agents.

Physicochemical and Spectroscopic Properties

The fundamental physical and identifying properties of this compound are summarized below. These characteristics are essential for its handling, characterization, and use in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 104620-34-0 | [1] |

| Molecular Formula | C₁₁H₁₀O₃ | [1] |

| Molecular Weight | 190.20 g/mol | [1] |

| IUPAC Name | methyl 2-oxo-1,3-dihydroindene-1-carboxylate | [1] |

| Appearance | Solid | [2] |

| Melting Point | 65-69 °C | [3] |

| SMILES String | COC(=O)C1C(=O)Cc2ccccc12 | [1] |

| InChI Key | RWSYHHRDYRDVQL-UHFFFAOYSA-N | [1] |

Spectroscopic Profile

Spectroscopic data is critical for the unambiguous identification and purity assessment of the compound.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will exhibit distinct signals corresponding to the eleven carbon atoms. Key resonances are expected for the two carbonyl carbons (ketone and ester), the carbons of the aromatic ring, the methoxy group carbon, and the aliphatic carbons of the five-membered ring.

-

Mass Spectrometry (GC-MS): The mass spectrum provides information about the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) is expected at m/z = 190, corresponding to the molecular weight of the compound.[4][5] Common fragmentation patterns for β-keto esters involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands for the carbonyl groups. The ketone C=O stretch typically appears around 1710-1740 cm⁻¹, while the ester C=O stretch is found at a slightly higher frequency, around 1735-1750 cm⁻¹.

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by its β-keto ester functionality. The carbon atom situated between the two carbonyl groups possesses a highly acidic proton, leading to the facile formation of a resonance-stabilized enolate ion.[6] This enolate is a potent nucleophile and the key reactive intermediate in many of this compound's transformations.

Keto-Enol Tautomerism and Enolate Formation

Like other 1,3-dicarbonyl compounds, this compound exists as an equilibrium mixture of keto and enol tautomers. The presence of the enol form is crucial for its reactivity. Treatment with a mild base readily deprotonates the α-carbon to generate a stable enolate, which is nucleophilic at the α-carbon.

Caption: Keto-enol tautomerism of the core structure.

Alkylation Reactions

The enolate derived from this compound is a soft nucleophile that readily participates in Sₙ2 reactions with alkyl halides.[7] This reaction is fundamental for introducing alkyl substituents at the C1 position, providing a direct pathway to more complex indanone derivatives. The reaction is a cornerstone of the acetoacetic ester synthesis, allowing for the construction of elaborate ketone-containing molecules.[8]

Caption: General workflow for C1-alkylation.

Hydrolysis and Decarboxylation

As a β-keto ester, this compound can undergo hydrolysis of the ester group under acidic or basic conditions to yield the corresponding β-keto acid.[7] This intermediate is thermally unstable and readily undergoes decarboxylation (loss of CO₂) upon heating to afford 2-indanone.[8] This sequence provides a method for removing the carboxylate group after it has served its purpose of activating the α-position for alkylation. A well-known variant for cleaving the ester and decarboxylating is the Krapcho decarboxylation, which is often performed in a dipolar aprotic solvent with a salt.[9]

Synthesis Protocol

This compound is commonly synthesized via a base-catalyzed intramolecular cyclization of a suitable diester, a variant of the Dieckmann condensation. An established method involves the cyclization of methyl 2-[3-(methoxy)-3-oxopropyl]benzoate using a strong base like sodium hydride.[10][11]

Experimental Procedure: Dieckmann Condensation

-

Reaction Setup: To a solution of methyl 2-[3-(methoxy)-3-oxopropyl]benzoate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), slowly add sodium hydride (60% dispersion in oil, 3.0 eq) with stirring.[10][11]

-

Cyclization: Heat the reaction mixture to reflux. The formation of a thick paste is typically observed as the sodium salt of the product precipitates.[10][11] Monitor the reaction by a suitable method (e.g., TLC) until the starting material is consumed.

-

Workup: Cool the mixture to room temperature and cautiously quench the reaction by the dropwise addition of water.[10][11]

-

Acidification & Extraction: Acidify the aqueous mixture with 5 M hydrochloric acid and extract the product into an organic solvent, such as ethyl acetate.[10][11]

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield pure this compound.[11]

Applications in Research and Drug Development

The indanone scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. This compound serves as a key intermediate for accessing substituted indanones.

-

Scaffold for Bioactive Molecules: The ability to selectively functionalize the C1 position makes this compound a valuable precursor for synthesizing libraries of indanone derivatives for screening in drug discovery programs.

-

Intermediate for Complex Syntheses: It is a building block for more complex molecules, including natural products and pharmaceutical agents. For instance, related structures are key intermediates in the synthesis of insecticides like (S)-indoxacarb.[12]

-

Precursor to Heterocycles: The dicarbonyl functionality can be used to construct fused heterocyclic systems through condensation reactions with binucleophiles like hydrazines or hydroxylamines.

Safety and Handling

Appropriate safety measures must be observed when handling this compound.

-

Hazard Identification: The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[1] It is designated with the GHS07 pictogram (exclamation mark).

-

Personal Protective Equipment (PPE): Standard laboratory PPE should be worn, including safety glasses or goggles, chemical-resistant gloves, and a lab coat. A dust mask (e.g., N95) is recommended when handling the solid material to avoid inhalation.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[13] Recommended storage temperature is between 2-8°C.

-

First Aid Measures: In case of eye contact, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If swallowed, call a poison center or doctor if you feel unwell.[14]

References

-

Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. Available from: [Link]

-

This compound. PubChem, National Center for Biotechnology Information. Available from: [Link]

-

Reactions of β-Keto Esters with Aromatic Amines. Syntheses of 2- and 4-Hydroxyquinoline Derivatives. Journal of the American Chemical Society. Available from: [Link]

-

Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. MDPI. Available from: [Link]

-

Mastering β-keto esters. ResearchGate. Available from: [Link]

-

This compound. ChemSynthesis. Available from: [Link]

-

Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant. Reaction Chemistry & Engineering, RSC Publishing. Available from: [Link]

-

Material Safety Data Sheet. Miaodian Stationery. Available from: [Link]

-

Methyl 2-oxo-2,3-dihydro-1H-indene-1-carboxylate. SpectraBase. Available from: [Link]

-

Methyl oxirane-2-carboxylate. PubChem, National Center for Biotechnology Information. Available from: [Link]

-

Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. Technical Disclosure Commons. Available from: [Link]

-

Krapcho decarboxylation. Wikipedia. Available from: [Link]

-

ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. PubChem, National Center for Biotechnology Information. Available from: [Link]

-

Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. PubChem, National Center for Biotechnology Information. Available from: [Link]

-

2,3-Dihydroxypyridine. PubChem, National Center for Biotechnology Information. Available from: [Link]

-

Decarboxylation. Master Organic Chemistry. Available from: [Link]

-

Decarboxylation. Organic Chemistry Portal. Available from: [Link]

Sources

- 1. This compound | C11H10O3 | CID 10888732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | 22955-77-7 [sigmaaldrich.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | C11H10O3 | CID 312866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. aklectures.com [aklectures.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]

- 10. Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 11. Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | 22955-77-7 [chemicalbook.com]

- 12. Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 13. asset.conrad.com [asset.conrad.com]

- 14. tcichemicals.com [tcichemicals.com]

keto-enol tautomerism in methyl 2-oxo-1-indanecarboxylate

An In-Depth Technical Guide to the Keto-Enol Tautomerism in Methyl 2-oxo-1-indanecarboxylate

Abstract

This compound, a cyclic β-keto ester, serves as a quintessential model for exploring the principles of keto-enol tautomerism. This phenomenon, involving a chemical equilibrium between a "keto" and an "enol" form, is fundamental to the reactivity, stability, and biological activity of 1,3-dicarbonyl compounds.[1][2] This guide provides a comprehensive examination of the tautomeric equilibrium in this compound, detailing the structural underpinnings, the profound influence of the chemical environment, and the spectroscopic techniques essential for its characterization. We will delve into the causality behind experimental choices and present validated protocols for researchers, scientists, and drug development professionals aiming to understand and manipulate this critical chemical behavior.

The Phenomenon of Tautomerism in β-Dicarbonyl Systems

Keto-enol tautomerism is a form of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium and can be readily interconverted.[3] The process involves the migration of a proton and the shifting of bonding electrons. For most simple aldehydes and ketones, the equilibrium lies heavily in favor of the more stable keto form, primarily due to the greater strength of the carbon-oxygen double bond (C=O) compared to a carbon-carbon double bond (C=C).

However, in 1,3-dicarbonyl compounds, such as β-keto esters, the enol form can be significantly stabilized, leading to a substantial population of the enol tautomer at equilibrium.[4] This enhanced stability arises from two key factors:

-

Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, creating an extended π-system that delocalizes electron density and lowers the overall energy of the molecule.[5][6]

-

Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a strong intramolecular hydrogen bond with the oxygen of the nearby carbonyl group, creating a stable, quasi-aromatic six-membered ring.[6][7][8]

This compound, as a cyclic β-keto ester, embodies these principles. Its rigid cyclic structure imposes specific conformational constraints that further influence the tautomeric balance.

Structural Analysis of this compound Tautomers

The tautomeric equilibrium of this compound involves the interconversion between the keto form and its corresponding enol form. The constrained five-membered ring structure is a critical feature influencing this equilibrium.

Caption: Tautomeric equilibrium of this compound.

The enol form is stabilized by the formation of a conjugated system involving the benzene ring, the enolic double bond, and the ester carbonyl group. Furthermore, a stabilizing intramolecular hydrogen bond can form between the enolic hydroxyl group and the ester's carbonyl oxygen.

Factors Governing the Tautomeric Equilibrium

The precise position of the keto-enol equilibrium is not fixed; it is highly sensitive to a variety of external and internal factors. Understanding these factors is crucial for controlling the compound's properties and reactivity.

Solvent Effects: The Dominant Influence

The choice of solvent has the most dramatic impact on the keto-enol ratio.[9][10] The underlying principle, often referred to as Meyer's rule for acyclic systems, is that the equilibrium tends to shift toward the keto tautomer as solvent polarity increases.[11]

-

Non-polar Solvents (e.g., Toluene, Carbon Tetrachloride): In these environments, the enol form is favored. Non-polar solvents do not effectively solvate the individual carbonyl groups of the keto form. Consequently, the enol tautomer, which can stabilize itself through intramolecular hydrogen bonding, becomes the more stable species.[1][12]

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents can act as hydrogen bond acceptors.[11] While they stabilize the more polar keto form, they can also stabilize the enol tautomer by hydrogen bonding with the enolic proton, leading to a complex interplay of effects.[11][13] In many β-keto esters, the keto form is favored in these solvents.

-

Polar Protic Solvents (e.g., Water, Methanol): These solvents are strong hydrogen bond donors and acceptors. They can disrupt the intramolecular hydrogen bond of the enol by forming stronger intermolecular hydrogen bonds with both the keto and enol forms. Generally, the more polar keto tautomer is significantly stabilized by these solvents, shifting the equilibrium in its favor.[1]

The following table presents representative data for ethyl acetoacetate, a closely related acyclic β-keto ester, to illustrate the magnitude of solvent effects on enol content.

| Solvent | Dielectric Constant (ε) | % Enol Content (Illustrative) |

| Gas Phase | 1 | 92 |

| Toluene | 2.4 | 22 |

| Chloroform (CDCl₃) | 4.8 | 17 |

| Acetonitrile | 37.5 | 8 |

| Methanol | 32.7 | 7 |

| Water (D₂O) | 78.5 | < 2 |

| Data is illustrative and compiled from trends reported in the literature for similar β-keto esters.[1][14] |

Temperature and Substituent Effects

Temperature can also shift the equilibrium; however, its effect is generally less pronounced than that of the solvent. Additionally, the electronic nature of substituents on the carbon framework can influence the acidity of the α-hydrogen, which in turn affects the ease of enolization.[11] Electron-withdrawing groups tend to increase the acidity of the α-proton and can favor the enol form.[15]

Experimental Analysis and Quantification

The quantification of keto and enol tautomers in solution is most commonly and accurately achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. UV-Visible spectroscopy also provides a valuable, albeit less direct, method for studying the equilibrium.

Caption: General workflow for spectroscopic analysis of tautomeric equilibrium.

Protocol: ¹H NMR Spectroscopy for Tautomer Quantification

¹H NMR is the definitive method for this analysis because the keto-enol interconversion is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[11]

Objective: To determine the equilibrium constant (Keq = [Enol]/[Keto]) for this compound in different deuterated solvents.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve the sample in 0.6 mL of the desired deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, D₂O) in a standard 5 mm NMR tube. Ensure complete dissolution.

-

Allow the solution to equilibrate at a constant temperature (e.g., 298 K) for a period sufficient to reach equilibrium (this can range from minutes to several hours; 24 hours is often sufficient to ensure equilibrium is reached).[12]

-

-

Data Acquisition:

-

Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated to allow for full relaxation and accurate integration. A D1 of 10 seconds is a conservative starting point.

-

-

Spectral Analysis:

-

Identify Keto Signals: The keto tautomer will show a characteristic signal for the α-proton (the proton at C1). This signal is typically a doublet of doublets or a multiplet in the range of 3.7-4.0 ppm.

-

Identify Enol Signals: The enol tautomer is identified by a highly diagnostic, downfield-shifted signal for the enolic hydroxyl proton (-OH), often appearing as a broad singlet between δ 12-14 ppm due to strong intramolecular hydrogen bonding.[14] The α-proton signal from the keto form will be absent in the enol spectrum.

-

Integration: Carefully integrate the area of a well-resolved signal unique to the keto form (e.g., the α-proton) and the area of a signal unique to the enol form (e.g., the enolic -OH proton). Both signals represent a single proton, so their integrals are directly proportional to the molar concentration of each tautomer.

-

-

Calculation:

-

Calculate the percentage of the enol form: % Enol = [Integral(Enol) / (Integral(Enol) + Integral(Keto))] * 100

-

Calculate the equilibrium constant: Keq = Integral(Enol) / Integral(Keto)

-

Protocol: UV-Visible Spectroscopy for Qualitative Analysis

UV-Vis spectroscopy can monitor the equilibrium by observing the electronic transitions characteristic of each tautomer. The conjugated enol form typically exhibits a strong π→π* absorption at a longer wavelength than the keto form.[16][17]

Objective: To observe the shift in tautomeric equilibrium in different solvents by monitoring changes in the UV-Vis absorption spectrum.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a volatile solvent (e.g., dichloromethane).

-

Prepare a series of dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) in various solvents of differing polarity (e.g., hexane, acetonitrile, ethanol).

-

-

Data Acquisition:

-

Using a dual-beam spectrophotometer, record the absorption spectrum for each solution over a range of approximately 200-400 nm, using the pure solvent as a reference.

-

-

Spectral Analysis:

-

Compare the spectra obtained in the different solvents.

-

An increase in the intensity of the absorption band at longer wavelengths (typically >280 nm) corresponds to a higher population of the conjugated enol tautomer.[13][14] A shift in the λmax or the appearance of a new shoulder or peak can be correlated with the solvent's effect on the keto-enol equilibrium.

-

Implications in Synthesis and Drug Development

The dual nature of β-keto esters like this compound is central to their utility in organic synthesis. The keto form is electrophilic at the carbonyl carbons, while the enol form is nucleophilic at the α-carbon. The corresponding enolate, formed under basic conditions, is a potent α-carbon nucleophile used extensively in carbon-carbon bond-forming reactions such as alkylations and aldol condensations.[18]

For drug development professionals, understanding the tautomeric preference of a molecule is critical. The different tautomers of a drug candidate can exhibit distinct:

-

Pharmacological Activity: One tautomer may bind to a biological target with significantly higher affinity than the other.

-

Pharmacokinetic Properties: Tautomers possess different polarities, shapes, and hydrogen bonding capabilities, which can affect absorption, distribution, metabolism, and excretion (ADME).

-

Toxicity Profiles: The reactivity and metabolic pathways of each tautomer may differ, leading to different toxicity outcomes.

Therefore, controlling or at least characterizing the tautomeric equilibrium is a crucial step in the design and optimization of drug candidates based on a β-keto ester scaffold.

Conclusion

The keto-enol tautomerism of this compound is a dynamic and highly sensitive equilibrium. The predominance of either the keto or enol form is dictated primarily by solvent interactions, with non-polar environments favoring the intramolecularly hydrogen-bonded enol and polar, protic solvents stabilizing the keto tautomer. This behavior is fundamental to the compound's chemical reactivity and potential biological function. Through systematic analysis using robust spectroscopic techniques like ¹H NMR, researchers can precisely quantify and understand this equilibrium, providing the foundational knowledge needed to harness its chemical properties for applications in synthesis, materials science, and medicinal chemistry.

References

-

Manbeck, G. F., et al. (2011). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR: Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education, 88(9), 1278-1281. [Link]

-

Burdett, J. L., & Rogers, M. T. (1964). KETO-ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry, 42(5), 1087-1096. [Link]

-

Quora. (2017). What are the factors that govern the stability of keto-enol tautomerism? [Link]

-

RSC Publishing. (2013). Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches. New Journal of Chemistry, 37(12), 4059-4067. [Link]

-

Fiveable. Cyclic β-Ketoester Definition. [Link]

-

Al-Kimya. (2025). Thermodynamically stable enols: 1,3-dicarbonyl compounds. [Link]

-

askIITians. (2014). Explain in detail about the factors affecting keto enol tautomerism. [Link]

-

Chemistry Stack Exchange. (2015). Which factors determine the keto:enol ratio for aldehydes, ketones, and 1,3-dicarbonyl compounds? [Link]

-

ScienceDirect. (1996). Reactions of cyclic β-keto esters and other enol derivatives with 3-acetoxyamino-2-isopropylquinazolin-4(3H)-one. Tetrahedron, 52(18), 6453-6466. [Link]

-

SciSpace. (2018). Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States: A Case Study on Salicylideneanilines. [Link]

-

Taylor & Francis Online. (2021). Keto enol tautomerism – Knowledge and References. [Link]

-

Journal of Emerging Investigators. (2022). Deuterated solvent effects in the kinetics and thermodynamics of keto-enol tautomerization of ETFAA. [Link]

-

ChemRxiv. (2019). Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. [Link]

-

ResearchGate. (2016). UV-Vis absorption spectrum of the enol tautomer and emission spectrum of the keto tautomer. [Link]

-

National Institutes of Health (NIH). (2004). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 80(8), 349-363. [Link]

-

Semantic Scholar. (2018). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. [Link]

-

National Institutes of Health (NIH). (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative. Molecules, 25(22), 5438. [Link]

-

ChemSynthesis. This compound. [Link]

-

Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]

-

ACS Publications. (2020). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. Organic Letters, 22(3), 888-892. [Link]

-

Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. [Link]

-

Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. [Link]

-

PubChem. This compound. [Link]

-

Technical Disclosure Commons. (2022). Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. [Link]

-

Chemistry Steps. Keto Enol Tautomerization. [Link]

-

ResearchGate. (2013). Keto-enol tautomerism and stabilization of the enol form through the intramolecular H-bonding. [Link]

-

ResearchGate. (2006). The Use of NMR Spectroscopy to Study Tautomerism. [Link]

-

PubMed. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. Molecules, 11(11), 867-889. [Link]

-

ResearchGate. (2018). Synthesis, Characterization and Antimicrobial Evaluation for New Esters Derivatives Containing Two 1, 3, 4-Oxadiazole Units. [Link]

-

Chemistry Stack Exchange. (2019). Enol content tautomers. [Link]

-

Scribd. Enol Content. [Link]

-

ResearchGate. (2015). A Theoretical Study of the Enol Contents of Cyclohexanone, Cyclopentanone and Acetone. [Link]

-

ResearchGate. (2017). Efficient and practical approach to esters from acids/ 2-oxoacids/ 2-oxoaldehydes & / 2-oxoesters. [Link]

-

PubMed. (2001). Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(9), 1211-1213. [Link]

-

ResearchGate. (2005). Solid-State Tautomerism in 2-Carboxyindan-1,3-dione. [Link]

-

PubMed. (2022). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Magnetic Resonance in Chemistry, 60(11), 1053-1062. [Link]

-

ResearchGate. (2005). Tautomerism and H-1 and C-13 NMR assignment of methyl derivatives of 9-hydroxyphenalenone. [Link]

-

RSC Publishing. (1991). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2, (11), 1879-1885. [Link]

-

PubMed. (2005). Tautomerism and 1H and 13C NMR assignment of methyl derivatives of 9-hydroxyphenalenone. Magnetic Resonance in Chemistry, 43(12), 1053-1056. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. comporgchem.com [comporgchem.com]

- 3. Keto Enol Tautomerization - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. quora.com [quora.com]

- 6. Thermodynamically stable enols: 1,3-dicarbonyl compounds [ns1.almerja.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. emerginginvestigators.org [emerginginvestigators.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. glaserr.missouri.edu [glaserr.missouri.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. researchgate.net [researchgate.net]

- 18. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 2-oxo-1-indanecarboxylate (CAS No. 104620-34-0) for Drug Discovery and Development Professionals

This guide provides a comprehensive technical overview of Methyl 2-oxo-1-indanecarboxylate, a versatile ketoester intermediate with significant potential in synthetic and medicinal chemistry. We will delve into its chemical identity, synthesis protocols, detailed analytical characterization, and its role as a valuable building block in the construction of complex molecular architectures relevant to drug discovery.

Core Identity and Physicochemical Characteristics

This compound is a bicyclic organic compound featuring an indanone framework substituted with a methyl carboxylate group at the 1-position.[1] This unique arrangement of a ketone and an ester functional group within a rigid scaffold makes it a highly reactive and useful intermediate for further chemical elaboration.

Key Physicochemical Data

| Property | Value | Source |

| CAS Number | 104620-34-0 | [1] |

| Molecular Formula | C₁₁H₁₀O₃ | [2] |

| Molecular Weight | 190.20 g/mol | |

| IUPAC Name | methyl 2-oxo-1,3-dihydroindene-1-carboxylate | [1] |

| Synonyms | Methyl 2-oxoindane-1-carboxylate, 2-Oxo-indan-1-carboxylic acid methyl ester | [1] |

| Appearance | Off-white to light yellow solid | |

| Melting Point | 65-69 °C | [2] |

| Storage Temperature | 2-8°C | |

| Solubility | Moderately soluble in common organic solvents like ethyl acetate and tetrahydrofuran; poorly soluble in water. |

Molecular Structure

The chemical structure of this compound is depicted below.

Caption: 2D Structure of this compound.

Synthesis and Manufacturing

The synthesis of this compound can be achieved through several synthetic routes. The choice of a particular method often depends on the availability of starting materials, desired scale, and purity requirements. A commonly employed and well-documented laboratory-scale synthesis involves the base-catalyzed carboxylation of 1-indanone.

Experimental Protocol: Carboxylation of 1-Indanone

This protocol details a robust method for the preparation of this compound from 1-indanone and dimethyl carbonate.

Materials:

-

1-Indanone

-

Dimethyl carbonate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EA)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred suspension of sodium hydride in anhydrous THF, add a solution of 1-indanone in THF dropwise at a temperature that maintains a gentle reflux.

-

After the addition is complete, continue to heat the mixture at reflux for approximately 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it into a mixture of 1 M HCl and ice.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in pentane or hexane, to afford pure this compound.[3]

Caption: Workflow for the synthesis of this compound.

Another notable, though less detailed in readily available protocols, synthetic approach involves the dirhodium tetraacetate-mediated intramolecular C-H insertion of a diazo precursor, as reported by Taber and Ruckle in 1986.[2][4][5]

Comprehensive Analytical Characterization

A thorough analytical characterization is crucial for confirming the identity and purity of this compound. The following data provides a benchmark for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR (400 MHz, CDCl₃): The proton NMR spectrum is characterized by signals corresponding to the aromatic protons of the indanone ring system, the methoxy group of the ester, and the aliphatic protons of the five-membered ring. A representative set of chemical shifts and multiplicities is as follows: δ 7.79 (d, J = 7.6 Hz, 1H), 7.63 (t, J = 7.6 Hz, 1H), 7.50 (d, J = 7.6 Hz, 1H), 7.42 (t, J = 7.6 Hz, 1H), 3.80 (s, 3H), 3.75 (m, 1H), 3.60 (m, 1H), 3.40 (m, 1H).[3]

-

¹³C-NMR: The carbon NMR spectrum provides further confirmation of the molecular structure, with characteristic peaks for the carbonyl carbons of the ketone and ester, the aromatic carbons, the methoxy carbon, and the aliphatic carbons of the indanone core.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for assessing the purity and confirming the molecular weight of this compound. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 190, corresponding to the molecular weight of the compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include strong C=O stretching vibrations for the ketone and ester carbonyl groups, C-O stretching for the ester, and C-H stretching for the aromatic and aliphatic moieties.

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable building block in organic synthesis, primarily serving as an intermediate in the preparation of more complex molecules, including active pharmaceutical ingredients (APIs). Its bifunctional nature allows for a wide range of chemical transformations.

While specific examples of marketed drugs that directly utilize this intermediate are not prominently documented in publicly available literature, its structural motif is found in various biologically active compounds. For instance, derivatives of the 1-indanone core are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties.

A structurally related compound, methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate, is a key intermediate in the synthesis of the insecticide (S)-indoxacarb.[6] This highlights the utility of the indanone carboxylate scaffold in the development of biologically active molecules. Furthermore, other related 2-oxoindoline-6-carboxylate derivatives are crucial intermediates in the synthesis of the anticancer drug nintedanib.[7][8] These examples underscore the potential of this compound as a precursor for various therapeutic agents.

The reactivity of the ketone and ester groups allows for a variety of synthetic manipulations, such as:

-

Keto-enol tautomerism and enolate formation: The ketone function allows for deprotonation at the adjacent α-carbon, enabling a range of alkylation and condensation reactions.

-

Ester hydrolysis and amidation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides, providing further points for molecular diversification.

-

Reduction of the ketone: The ketone can be selectively reduced to a hydroxyl group, introducing a new chiral center and functional group for further reactions.

Caption: Synthetic utility of this compound.

Safety and Handling

This compound is classified as harmful if swallowed.[1] Standard laboratory safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area. It is also noted to be moisture-sensitive.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.

Conclusion

This compound (CAS No. 104620-34-0) is a well-characterized and synthetically accessible intermediate. Its versatile chemical nature, stemming from the presence of both ketone and ester functionalities within a rigid indanone framework, makes it a valuable tool for medicinal chemists and drug development professionals. While its direct incorporation into marketed pharmaceuticals is not widely reported, the prevalence of the indanone scaffold in biologically active molecules suggests its significant potential for the discovery and development of novel therapeutics. This guide provides the foundational knowledge necessary for the effective utilization of this compound in research and development settings.

References

-

Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant. (n.d.). Reaction Chemistry & Engineering (RSC Publishing). [Link]

-

This compound. (n.d.). PubChem. [Link]

-

This compound - 104620-34-0, C11H10O3, density, melting point, boiling point, structural formula, synthesis. (2025). ChemSynthesis. [Link]

-

Taber, D. F., & Ruckle, R. E. (1986). Cyclopentane construction by dirhodium tetraacetate-mediated intramolecular C-H insertion: steric and electronic effects. Journal of the American Chemical Society, 108(24), 7686–7693. [Link]

-

Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. (2022). Technical Disclosure Commons. [Link]

- US Patent for Synthesis of 2-indolinone derivatives. (n.d.).

Sources

- 1. This compound | C11H10O3 | CID 10888732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 4. Cyclopentane construction by dirhodium tetraacetate-mediated intramolecular C-H insertion: steric and electronic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 7. US11261158B2 - Synthesis of 2-indolinone derivatives - Google Patents [patents.google.com]

- 8. tdcommons.org [tdcommons.org]

A Technical Guide to the Reactivity of the α-Proton in Methyl 2-Oxo-1-Indanecarboxylate

Abstract

Methyl 2-oxo-1-indanecarboxylate is a cyclic β-keto ester featuring a structurally significant α-proton at the C1 position. The unique stereoelectronic properties conferred by its rigid indanone framework, combined with the dual electron-withdrawing effects of the adjacent ketone and ester moieties, render this proton highly acidic and a focal point for synthetic transformations. This guide provides an in-depth analysis of the factors governing the reactivity of this α-proton, the formation and stability of the corresponding enolate, and its subsequent utility in carbon-carbon bond-forming reactions. Detailed mechanistic discussions are supported by established chemical principles and validated experimental protocols, offering researchers and drug development professionals a comprehensive resource for leveraging this versatile synthetic intermediate.

Introduction: Structural Context and Significance

This compound, a derivative of 1-indanone, belongs to the important class of β-keto esters.[1] Its core structure consists of a five-membered cyclopentanone ring fused to a benzene ring, with a methoxycarbonyl group attached to the carbon adjacent to the ketone. The proton at this junction, the α-proton, is the primary determinant of the molecule's characteristic reactivity.

The acidity and reactivity of α-protons in carbonyl compounds are foundational concepts in organic synthesis.[2] In the case of this compound, this reactivity is significantly enhanced. The deprotonation at the C1 position generates a highly stabilized enolate ion, a potent carbon nucleophile widely used in the synthesis of complex organic molecules, including pharmaceutical intermediates. Understanding the principles that govern the lability of this proton is critical for controlling reaction selectivity and achieving desired synthetic outcomes.

Electronic and Steric Factors Governing α-Proton Acidity

The acidity of a C-H bond is defined by the stability of its corresponding conjugate base (a carbanion).[3] The α-proton in this compound is exceptionally acidic for a carbon-bound proton due to the powerful stabilizing effect of the two adjacent carbonyl groups.

Resonance Stabilization of the Conjugate Base

Upon deprotonation by a suitable base, the resulting negative charge on the α-carbon is not localized. Instead, it is delocalized through resonance across the π-systems of both the ketone and the ester carbonyls.[4][5] This delocalization distributes the negative charge onto the more electronegative oxygen atoms, creating a highly stable resonance hybrid enolate.[2]

While the negative charge is delocalized across both carbonyls, the ester group's contribution to stabilization is slightly diminished compared to a ketone. This is because the lone pair on the ester's alkoxy oxygen can also participate in resonance with the carbonyl, which competes with the resonance stabilization of the enolate.[3][6] Consequently, β-keto esters are generally slightly less acidic than their β-diketone counterparts.

Comparative Acidity (pKa)

The enhanced acidity of the α-proton in β-dicarbonyl systems is evident when comparing their pKa values to those of monofunctional carbonyl compounds.

| Compound Class | Representative Structure | Approximate pKa | Reference(s) |

| Alkane | CH₃-CH₂-CH₃ | ~50 | [2] |

| Ester | CH₃COOCH₂-CH₃ | ~25 | [3][7] |

| Ketone | CH₃COCH₂-CH₃ | ~20 | [3][7] |

| β-Keto Ester | R-CO-CH(R')-COOR" | ~11 | [3] |

| β-Diketone | R-CO-CH₂-CO-R' | ~9 | [3][8] |

Table 1: Comparative pKa values illustrating the pronounced acidity of the α-proton in β-dicarbonyl compounds.

The pKa of approximately 11 for a typical β-keto ester indicates that its α-proton is trillions of times more acidic than that of a simple ketone. This allows for nearly complete deprotonation using common, moderately strong bases like sodium ethoxide or sodium hydride, a significant advantage in synthetic planning.[5]

Enolate Generation: A Practical Approach

The generation of the enolate is the pivotal first step in most reactions involving the α-proton. The choice of base and reaction conditions is crucial for achieving high yields and avoiding side reactions.

Selection of the Base

-

Moderately Strong Bases (e.g., NaH, NaOEt): Due to the relatively high acidity (pKa ≈ 11), strong, sterically hindered bases like lithium diisopropylamide (LDA) are often unnecessary.[5] Sodium hydride (NaH), an inexpensive and non-nucleophilic base, is highly effective for irreversible deprotonation. Alkoxides like sodium ethoxide (NaOEt) can also be used, establishing an equilibrium that strongly favors the enolate product.[5]

-

Aprotic Solvents: The reaction is typically performed in anhydrous aprotic solvents such as tetrahydrofuran (THF) or diethyl ether. These solvents effectively solvate the counter-ion (e.g., Na⁺) without interfering with the base or the resulting nucleophilic enolate.

Self-Validating Protocol: Enolate Formation for Alkylation

This protocol describes the reliable generation of the sodium enolate of this compound, a precursor for subsequent alkylation.

Materials:

-

This compound (1.0 eq)

-

Sodium hydride (60% dispersion in mineral oil, 1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Argon or Nitrogen atmosphere

Procedure:

-

Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with sodium hydride. The mineral oil is removed by washing the NaH dispersion with anhydrous hexanes and decanting, repeated three times under an inert atmosphere.

-

Solvent Addition: Anhydrous THF is added to the flask via cannula. The resulting slurry is cooled to 0 °C in an ice-water bath.

-

Causality: Cooling is essential to control the exothermic reaction of the substrate with NaH and to prevent potential side reactions.

-

-

Substrate Addition: A solution of this compound in anhydrous THF is added dropwise to the stirred NaH slurry over 15-20 minutes.

-

Trustworthiness: The evolution of hydrogen gas (H₂) is a visual confirmation that the deprotonation is proceeding. The reaction mixture typically becomes a clearer, homogeneous solution as the sodium enolate forms.

-

-

Completion: After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 30-60 minutes to ensure complete enolate formation. The resulting solution of the sodium enolate is now ready for reaction with an electrophile.

Reactivity and Synthetic Applications

The enolate of this compound is an ambident nucleophile, meaning it has two potential sites of reaction: the α-carbon and the oxygen atom of the keto group.[9] In reactions with most alkylating agents (soft electrophiles), the reaction overwhelmingly occurs at the α-carbon (C-alkylation), which is synthetically more valuable as it forms a new carbon-carbon bond.[9]

α-Alkylation

The reaction of the enolate with alkyl halides is a robust method for introducing alkyl chains at the C1 position. This reaction is fundamental to building molecular complexity.

-

Mechanism: The nucleophilic α-carbon of the enolate attacks the electrophilic carbon of an alkyl halide (e.g., methyl iodide, benzyl bromide) in an Sₙ2 reaction, displacing the halide and forming a new C-C bond.

-

Significance: This allows for the stereocontrolled introduction of substituents, which is of paramount importance in drug development where specific stereoisomers often possess desired biological activity.

Other Transformations

The versatile enolate can participate in a wide array of other classic carbon-carbon bond-forming reactions, including:

-

Aldol Additions: Reaction with aldehydes or ketones to form β-hydroxy keto esters.

-

Acylation: Reaction with acyl chlorides or anhydrides to form β-tricarbonyl compounds.

-

Michael Additions: Conjugate addition to α,β-unsaturated carbonyl compounds.

Conclusion

The α-proton of this compound exhibits heightened reactivity that is a direct consequence of its unique structural and electronic environment. The ability of the adjacent ketone and ester groups to stabilize the resulting enolate conjugate base through resonance makes this proton significantly acidic (pKa ≈ 11). This property facilitates its efficient removal with common bases, providing a reliable entry into a versatile and highly nucleophilic enolate intermediate. The subsequent reactions of this enolate, particularly C-alkylation, provide a powerful and controllable strategy for the synthesis of complex α-substituted indanone derivatives, which are valuable scaffolds in medicinal chemistry and materials science.

References

-

PharmaXChange.info. (n.d.). pKa list for alpha-hydrogens of beta-diketone, beta-ketoester, beta-diesters. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch21: Acidity of alpha hydrogens. Retrieved from [Link]

-

MCAT Review. (n.d.). Keto Acids and Esters - Oxygen Containing Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 23.1: Relative Acidity of alpha-Hydrogens. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014, June 28). Which alpha Hydrogens are more acidic?. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Approximate pKa chart of the functional groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 22.5: Acidity of Alpha Hydrogen Atoms- Enolate Ion Formation. Retrieved from [Link]

-

PharmaXChange.info. (2011, February 13). Chemistry of Enolates and Enols - Acidity of Alpha-Hydrogens. Retrieved from [Link]

-

Chad's Prep. (2021, April 18). 21.1 Acidity of the Alpha Hydrogen | Organic Chemistry. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). This compound. Retrieved from [Link]

- Synthetic Applications of 2-diazo-1,3-indanedione. (n.d.). Indian Journal of Heterocyclic Chemistry.

-

Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant. (n.d.). Reaction Chemistry & Engineering (RSC Publishing). Retrieved from [Link]

- Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Deriv

- Synthesis of 2-indolinone derivatives. (n.d.). Google Patents.

-

PubChem. (n.d.). Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Applications of 2-Oxoacids | Request PDF. (n.d.).

-

Chemistry LibreTexts. (2023, January 29). 22.6: Reactivity of Enolate Ions. Retrieved from [Link]

-

PubChem. (n.d.). methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate. Retrieved from [Link]

- Reaction of N′-(Arylmethylidene)-2-oxo-2H-chromene-3-carbohydrazides with Methyl 1-Bromocycloalkanecarboxylates and Zinc | Request PDF. (n.d.).

-

Reactivity of an Fe IV -Oxo Complex with Protons and Oxidants. (2016, October 12). PubMed - NIH. Retrieved from [Link]

Sources

- 1. This compound | C11H10O3 | CID 10888732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pharmaxchange.info [pharmaxchange.info]

- 4. mcat-review.org [mcat-review.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. chem.indiana.edu [chem.indiana.edu]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Stability and Storage of Methyl 2-Oxo-1-Indanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist